molecular formula C10H13N B1210318 N-Cyclopropylbenzylamine CAS No. 13324-66-8

N-Cyclopropylbenzylamine

Cat. No. B1210318
CAS RN: 13324-66-8
M. Wt: 147.22 g/mol
InChI Key: USBAUXJPPHVCTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Cyclopropylbenzylamine and its derivatives has been described in multiple studies. For example, N-(1-Methyl)cyclopropylbenzylamine, a related compound, was synthesized and shown to inactivate pig liver mitochondrial monoamine oxidase. This inactivation process is time and concentration dependent, highlighting the compound's potential biological activity (Silverman & Hoffman, 1981). Another study focused on the synthesis of isotopically labeled N-Cyclopropylbenzylamine, demonstrating advanced synthetic routes for research applications (Silverman & Hoffman, 1981).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of N-Cyclopropylbenzylamine were not identified, research on related compounds provides insight into the structural characteristics of such molecules. The crystal and molecular structures of related amines reveal the influence of substituents on molecular geometry, which can be correlated with the properties and reactivity of N-Cyclopropylbenzylamine derivatives (Iwasaki et al., 1988).

Chemical Reactions and Properties

Cyclopropylamines, including N-Cyclopropylbenzylamine, participate in various chemical reactions, reflecting their rich chemistry. For instance, cyclopropylamines can be involved in cyclopropanation reactions, illustrating their utility in synthesizing complex organic molecules (Barluenga et al., 2002). Another study highlighted the titanium-mediated cyclopropanation of N,N-dibenzylcarboxamides towards functionally substituted amino acids, showcasing the synthetic versatility of cyclopropylamine compounds (Brackmann & Meijere, 2005).

Scientific Research Applications

Inactivation of Mitochondrial Monoamine Oxidase (MAO)

  • Scientific Field: Biochemistry
  • Application Summary: N-Cyclopropylbenzylamine (N-CBA) has been used in the study of the inactivation of mitochondrial monoamine oxidase (MAO). A mechanism was proposed for this inactivation .
  • Methods of Application: The inactivation of MAO by N-CBA involves the incorporation of about 3 equivalents of tritium into the enzyme and the release of [3H]acrolein .
  • Results: The results suggest that N-CBA is oxidized by one electron to the amine radical cation followed by homolytic cyclopropyl ring cleavage and attachment to an active site radical, producing a 3-(amino acid residue)propanal adduct .

Inactivation of Pig Liver Mitochondrial Monoamine Oxidase

  • Scientific Field: Biochemistry
  • Application Summary: N-(1-Methyl)cyclopropylbenzylamine, a variant of N-Cyclopropylbenzylamine, has been found to effectively inactivate pig liver mitochondrial monoamine oxidase .
  • Methods of Application: The inactivation mechanism is time-dependent and concentration-dependent, and it results in a stable adduct resistant to benzylamine treatment .

Safety And Hazards

N-Cyclopropylbenzylamine has several hazard statements associated with it. It is classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and Acute Tox. 4 . It is recommended to handle it with appropriate personal protective equipment and use only under a chemical fume hood .

properties

IUPAC Name

N-benzylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBAUXJPPHVCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158024
Record name N-Cyclopropylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropylbenzylamine

CAS RN

13324-66-8
Record name N-Cyclopropylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13324-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclopropylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared analogously as described for benzyl-cyclopropylmethylamine. TLC, Rf (CH2Cl2/MeOH 95:5)=0.1, MS (LC-MS): 148.2 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
RB Yamasaki, RB Silverman - Biochemistry, 1985 - ACS Publications
Materials and Methods Enzymes and Reagents. Thepurification and assay of the enzyme from bovine liver mitochondria were described pre-viously (Vazquez & Silverman, 1985). …
Number of citations: 30 pubs.acs.org
ML Vazquez, RB Silverman - Biochemistry, 1985 - ACS Publications
A mechanism previously proposed for inactivation of monoamine oxidase (MAO) by N-cyclopropylbenzylamine (N-CBA)[Silverman, RB, & Hoffman, SJ (1980) J. Am. Chem. Soc. 102, …
Number of citations: 55 pubs.acs.org
RB Silverman, SJ Hoffman - Biochemical and biophysical research …, 1981 - Elsevier
… Unlike N-cyclopropylbenzylamine, the adduct formed between N-(1-methyl)cyclopropylbenzylamine and monoamine oxidase is stable to treatment with benzylamine. A mechanism for …
Number of citations: 50 www.sciencedirect.com
RB Silverman - Biochemistry, 1984 - ACS Publications
Richard B. Silverman abstract: Monoamine oxidase (MAO) was shown previously [Silverman, RB, & Hoffman, SJ (1980) J. Am. Chem. Soc. 102, 7126-7128] to catalyze the oxidation of A…
Number of citations: 66 pubs.acs.org
RB Silverman, SJ Hoffman - Journal of Labelled Compounds …, 1981 - Wiley Online Library
… dation of the mechanism of inactivation of mitochondria1 monoamine oxidase (MAO) by N-cyclopropyl-N-arylalkyl amines (2), we required selectively labeled N-cyclopropylbenzylamine…
RB Silverman, SJ Hoffman - Journal of the American Chemical …, 1980 - ACS Publications
… electrophoresis and chromatography experiments, we have evidence that a substance released from benzylamine-treated inactivated MAO is different from Ncyclopropylbenzylamine, …
Number of citations: 74 pubs.acs.org
MA Cerny, RP Hanzlik - Archives of biochemistry and biophysics, 2005 - Elsevier
… Herein, we report that in liver microsomes N-cyclopropylbenzylamine (1) and related compounds inactivate P450 to a large extent via formation of metabolic intermediate complexes (…
Number of citations: 48 www.sciencedirect.com
RN Loeppky, S Elomari - The Journal of Organic Chemistry, 2000 - ACS Publications
… A similar observation was made for the nitrosation of N-cyclopropylbenzylamine (18). The nitrosation smoothly produces benzylcyclopropylnitrosamine (19) in high yield, yet the …
Number of citations: 65 pubs.acs.org
CL Shaffer, MD Morton, RP Hanzlik - Journal of the American …, 2001 - ACS Publications
… Some cyclopropylamines, such as N-cyclopropylbenzylamine (1), are also suicide substrates for P450 enzymes. The latter property is general among but unique to cyclopropylamines; …
Number of citations: 43 pubs.acs.org
RB Silverman, CK Hiebert, ML Vazquez - Journal of Biological Chemistry, 1985 - Elsevier
… Although allylamine and N-cyclopropylbenzylamine appear to be oxidized by monoamine oxidase to give 3-(amino acid residue) propanal adducts, two different amino acids seem to …
Number of citations: 32 www.sciencedirect.com

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